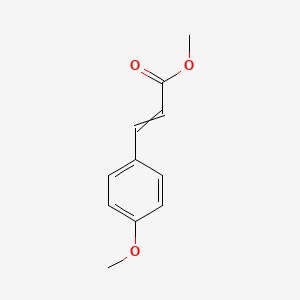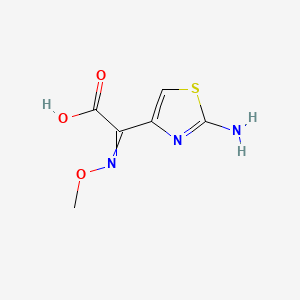
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
概述
描述
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The thiazole ring structure is a key pharmacophore in drug discovery, contributing to the development of various drugs and biologically active agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid typically involves the reaction of 2-amino-1,3-thiazole with methoxyiminoacetic acid under specific conditions. One common method includes the use of ethyl alcohol as a solvent and a catalytic amount of iodine to facilitate the reaction . Another approach involves the coupling reaction of ethyl (2-amino-1,3-thiazol-4-yl) acetate with sulfonyl chlorides in the presence of 4-dimethylaminopyridine and trimethylamine .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
化学反应分析
Types of Reactions
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities .
科学研究应用
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
作用机制
The mechanism of action of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors, modulating biochemical pathways and cellular responses .
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-Amino-4-methylthiazole: Another derivative with enhanced antimicrobial properties.
2-Amino-5-bromothiazole: Known for its potential as an anticancer agent.
Uniqueness
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid stands out due to its unique methoxyiminoacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C6H7N3O3S |
|---|---|
分子量 |
201.21 g/mol |
IUPAC 名称 |
2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11) |
InChI 键 |
NLARCUDOUOQRPB-UHFFFAOYSA-N |
规范 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
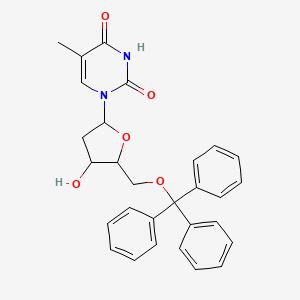
![N-(8-benzyl-8-aza-bicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B8816810.png)
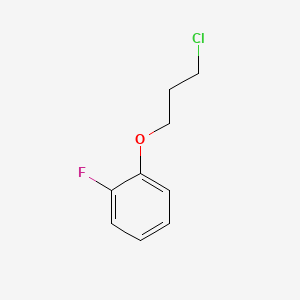
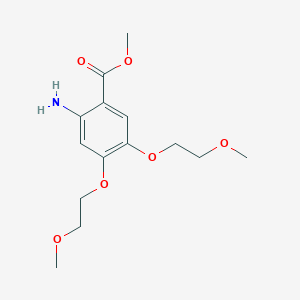
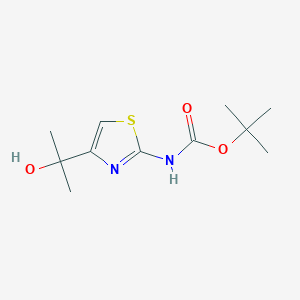
![2-Amino-6-methoxybenzo[b]thiophene-3-carbonitrile](/img/structure/B8816834.png)
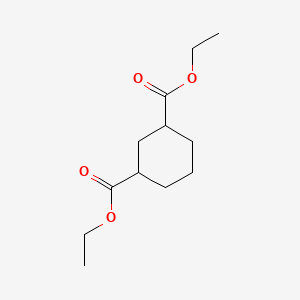
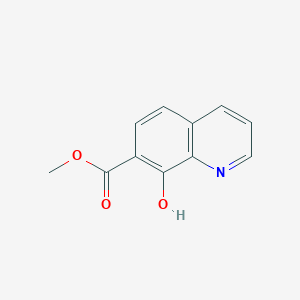
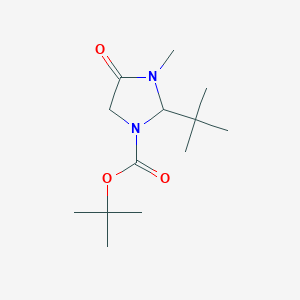
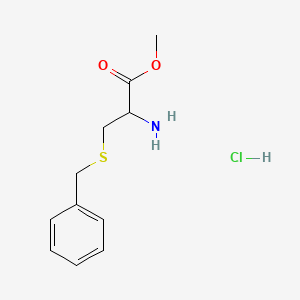
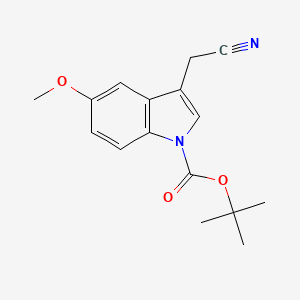
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol](/img/structure/B8816870.png)
![[1-(4-Nitrophenyl)cyclopropyl]methanamine](/img/structure/B8816872.png)
